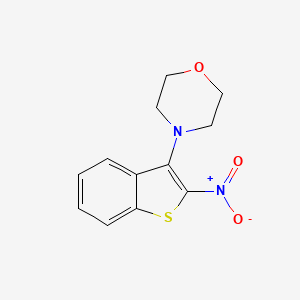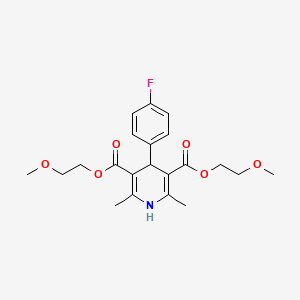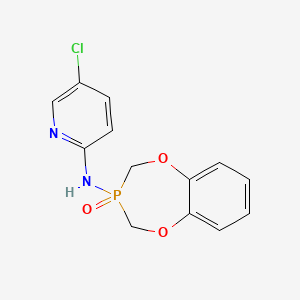![molecular formula C19H18Cl2N2O2S B11493109 1-(4-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11493109.png)
1-(4-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROBENZENESULFONYL)-1-[(4-CHLOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with chlorobenzenesulfonyl and chlorophenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-1-[(4-CHLOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorobenzylamine under controlled conditions to form an intermediate. This intermediate is then subjected to cyclization with 2,3-dimethylbutadiene in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-1-[(4-CHLOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-1-[(4-CHLOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-1-[(4-CHLOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-CHLOROBENZENESULFONYL)-5-METHOXYANILINE: Similar in structure but with a methoxy group instead of a pyrrole ring.
4-CHLOROBENZENESULFONYL CHLORIDE: A precursor in the synthesis of the target compound.
Uniqueness
3-(4-CHLOROBENZENESULFONYL)-1-[(4-CHLOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18Cl2N2O2S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-chlorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C19H18Cl2N2O2S/c1-12-13(2)23(11-14-3-5-15(20)6-4-14)19(22)18(12)26(24,25)17-9-7-16(21)8-10-17/h3-10H,11,22H2,1-2H3 |
InChI Key |
VRZKZBFFBOKTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Benzyl(2-hydroxyethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11493028.png)
![3-methyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11493033.png)


![N-[(2E)-7-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11493049.png)
![Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate](/img/structure/B11493054.png)

![1'-(2-chlorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11493082.png)
![N-methyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11493083.png)
![1H-Pyrazole-5-carboxamide, N-[4-(acetylamino)phenyl]-1-methyl-3-(trifluoromethyl)-](/img/structure/B11493089.png)

![4-[5-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11493099.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-methylphenyl)carbonyl]carbamate](/img/structure/B11493103.png)
![[2-(3-Pyridyl)piperidino][7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone](/img/structure/B11493115.png)
